molecular formula C10H9BrN2 B11873795 (8-Bromoquinolin-4-yl)methanamine

(8-Bromoquinolin-4-yl)methanamine

Cat. No.: B11873795
M. Wt: 237.10 g/mol
InChI Key: UHNPDRWLCGIKPD-UHFFFAOYSA-N
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Description

(8-Bromoquinolin-4-yl)methanamine: is a chemical compound with the molecular formula C10H9BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and an amine group at the 4th position on the quinoline ring makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (8-Bromoquinolin-4-yl)methanamine typically begins with quinoline or its derivatives.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (8-Bromoquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

(8-bromoquinolin-4-yl)methanamine

InChI

InChI=1S/C10H9BrN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2

InChI Key

UHNPDRWLCGIKPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Br)CN

Origin of Product

United States

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